Rhodamine B octadecyl ester perchlorate

Catalog No.
S1525065
CAS No.
142179-00-8
M.F
C46H67ClN2O7
M. Wt
795.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodamine B octadecyl ester perchlorate

CAS Number

142179-00-8

Product Name

Rhodamine B octadecyl ester perchlorate

IUPAC Name

[6-(diethylamino)-9-(2-octadecoxycarbonylphenyl)xanthen-3-ylidene]-diethylazanium;perchlorate

Molecular Formula

C46H67ClN2O7

Molecular Weight

795.5 g/mol

InChI

InChI=1S/C46H67N2O3.ClHO4/c1-6-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-34-50-46(49)40-29-26-25-28-39(40)45-41-32-30-37(47(7-2)8-3)35-43(41)51-44-36-38(31-33-42(44)45)48(9-4)10-5;2-1(3,4)5/h25-26,28-33,35-36H,6-24,27,34H2,1-5H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

WPBUPFBTCDYKNM-UHFFFAOYSA-M

SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C2=C3C=CC(=[N+](CC)CC)C=C3OC4=C2C=CC(=C4)N(CC)CC.[O-]Cl(=O)(=O)=O

Fluorescent Membrane Probe

One of the primary applications of RBOEP is as a fluorescent membrane probe. Its lipophilic (fat-loving) nature, achieved by the octadecyl ester group, allows it to integrate into cell membranes []. This property makes RBOEP ideal for studying various cellular processes, including:

  • Membrane fluidity: RBOEP's fluorescence intensity can be sensitive to changes in membrane fluidity. Researchers can use this feature to investigate the effects of drugs or environmental factors on membrane dynamics [, ].
  • Endocytosis: RBOEP can be used to label and track the cellular uptake of materials through endocytosis, a process where cells engulf particles from the surrounding environment [].
  • Membrane potential: By incorporating specific quenchers (molecules that reduce fluorescence), RBOEP can be used to measure changes in membrane potential, a critical factor in cellular signaling [].

Rhodamine B octadecyl ester perchlorate is a synthetic compound with the chemical formula C₄₆H₆₇ClN₂O₇ and a molecular weight of 795.49 g/mol. It is a deep blue solid that exhibits high purity (≥98% as determined by thin-layer chromatography) and is soluble in dimethyl sulfoxide and dimethylformamide . This compound is primarily utilized as a fluorescent dye and serves as a molecular probe in various biological and chemical applications, particularly in fluorescence resonance energy transfer assays.

RBOEP's primary function in scientific research lies in its ability to interact with biological membranes. Due to its lipophilic nature, RBOEP readily partitions into the lipid bilayer, allowing it to:

  • Label membranes: RBOEP's strong fluorescence allows for visualization and tracking of membrane structures in cells and organelles using fluorescence microscopy techniques [].
  • Probe membrane dynamics: RBOEP's fluorescence properties are sensitive to changes in its environment, such as membrane fluidity and potential changes. This enables researchers to study membrane dynamics and interactions with other molecules [].
  • Energy transfer: RBOEP can act as an energy acceptor in Förster resonance energy transfer (FRET) experiments. This technique allows for studying protein-protein interactions and other molecular proximity events within membranes [].

While detailed safety data specific to RBOEP is limited, some general precautions should be considered:

  • Potential toxicity: The perchlorate counterion can be harmful if ingested in large quantities. It is essential to handle RBOEP with appropriate laboratory safety protocols and avoid unnecessary exposure.
  • Flammability: Organic solvents used with RBOEP may be flammable. Proper handling and storage procedures are crucial to minimize fire hazards.
  • Reactivity: RBOEP may react with strong oxidizing agents. Consult safety data sheets for specific handling recommendations.
Typical of rhodamine derivatives, including:

  • Hydrolysis: The ester bond can undergo hydrolysis in the presence of water, leading to the release of rhodamine B and octadecanol.
  • Fluorescence: The compound exhibits fluorescence under UV light, which can be utilized in various detection methods.
  • Electrophilic Substitution: The aromatic rings present in the structure can participate in electrophilic substitution reactions, making it versatile for further modifications .

Rhodamine B octadecyl ester perchlorate has shown significant biological activity, particularly as a lipophilic energy transfer acceptor. Its primary applications include:

  • Cell Membrane Studies: It is used to investigate membrane dynamics and properties due to its ability to integrate into lipid bilayers.
  • Fluorescent Labeling: The compound serves as a fluorescent marker for imaging techniques, allowing visualization of cellular processes.
  • Sensing

The synthesis of Rhodamine B octadecyl ester perchlorate typically involves the following steps:

  • Formation of Rhodamine B: The synthesis begins with the preparation of rhodamine B through a condensation reaction between phthalic anhydride and N,N-dimethylaniline.
  • Esterification: The rhodamine B is then reacted with octadecanol in the presence of an acid catalyst to form the octadecyl ester.
  • Perchlorate Formation: Finally, the product is treated with perchloric acid to yield Rhodamine B octadecyl ester perchlorate .

Rhodamine B octadecyl ester perchlorate has diverse applications across various fields:

  • Fluorescence Microscopy: It is widely used in fluorescence microscopy for cellular imaging.
  • Environmental Monitoring: The compound is utilized in environmental sensors for detecting pollutants such as nitrates.
  • Biochemical Assays: It plays a crucial role in biochemical assays involving cell fusion experiments and energy transfer studies .

Studies on Rhodamine B octadecyl ester perchlorate have focused on its interactions with various biological membranes and other fluorescent compounds. Notably:

  • Fluorescence Resonance Energy Transfer: The compound acts as an energy acceptor from fluorescein derivatives, facilitating studies on molecular interactions within cells.
  • Membrane Incorporation: Research indicates that it integrates into lipid membranes, affecting membrane fluidity and permeability, which is critical for understanding cellular processes .

Rhodamine B octadecyl ester perchlorate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Rhodamine BFluorescent dyeCommonly used for general fluorescence applications.
FluoresceinFluorescent dyeExhibits green fluorescence; often used in FRET.
Nile RedLipophilic dyePrimarily used for staining lipid droplets.
Coumarin 6Fluorescent dyeUsed for studying protein interactions; shorter wavelength emission.

Rhodamine B octadecyl ester perchlorate stands out due to its specific lipophilicity, making it particularly effective in membrane studies and energy transfer applications, unlike some other fluorescent dyes that may not integrate well into lipid environments .

The development of rhodamine B octadecyl ester perchlorate involves sophisticated chemical transformations that fundamentally alter the parent compound's physicochemical properties. The synthetic approach centers on Fischer esterification reactions that introduce long-chain alkyl groups, dramatically increasing the molecule's lipophilic character while preserving its fluorescent properties. The resulting compound exhibits a molecular formula of C₄₆H₆₇ClN₂O₇ with a molecular weight of 795.49 g/mol, representing a substantial increase from the parent rhodamine B structure.

The chemical structure incorporates a core rhodamine B chromophore system coupled with an octadecyl ester functionality that serves as the primary determinant of membrane affinity. The perchlorate counterion contributes to the compound's stability and solubility characteristics in organic solvents, particularly dimethyl sulfoxide and dimethylformamide. Research has demonstrated that this structural configuration enables RBOE to function as both a sensitive membrane dye and an effective energy transfer acceptor in fluorescence resonance energy transfer (FRET) applications.

Spectroscopic analysis reveals that RBOE maintains the characteristic absorption and emission properties of rhodamine dyes, with excitation and emission maxima at 554 nm and 575 nm respectively when measured in methanol. The compound's stability profile shows remarkable resilience, with storage at -20°C providing at least two years of stability when protected from light and moisture. This enhanced stability represents a significant improvement over many conventional fluorescent probes that suffer from rapid photobleaching and chemical degradation.

Esterification Strategies for Lipophilic Rhodamine Derivatives

The synthesis of lipophilic rhodamine derivatives employs multiple esterification strategies, each offering distinct advantages in terms of yield, selectivity, and product purity. The most widely adopted approach involves acid-catalyzed Fischer esterification, where rhodamine B undergoes reaction with octadecanol in the presence of concentrated sulfuric acid under reflux conditions. This methodology typically achieves yields ranging from 46% to 96% depending on reaction conditions and purification protocols.

Advanced esterification protocols have been developed to address the challenges associated with long-chain alcohol incorporation. The standard procedure involves dissolving rhodamine B (0.2-0.718 g) in the target alcohol (20-20 mL), followed by dropwise addition of concentrated hydrochloric acid (2.0 mL) and refluxing overnight. Temperature control proves critical, with optimal results achieved at 130°C for 24 hours when using octanol as the alkylating agent. The reaction mechanism proceeds through protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester bond.

Alternative esterification strategies have emerged to address specific synthetic challenges. Microwave-assisted synthesis offers reduced reaction times and improved yields for certain substrates, while solid-phase synthesis approaches enable automated production of compound libraries. The choice of esterification strategy significantly impacts the final product's purity and functional characteristics, necessitating careful optimization for each specific application.

The relationship between alkyl chain length and biological activity has been extensively studied, revealing that octadecyl modification provides optimal balance between membrane penetration and cellular retention. Comparative studies examining ethyl, butyl, octyl, dodecyl, and octadecyl esters demonstrate that longer chain lengths enhance membrane binding affinity up to the octadecyl derivative, beyond which aggregation effects become problematic. This structure-activity relationship guides synthetic planning and product selection for specific applications.

Catalytic Mechanisms in Octadecyl Group Incorporation

The catalytic mechanisms governing octadecyl group incorporation into rhodamine B involve complex acid-catalyzed transformations that require precise control of reaction conditions and catalyst selection. Sulfuric acid serves as the primary catalyst in most synthetic protocols, functioning through a multi-step mechanism that begins with protonation of the rhodamine B carboxyl group. The enhanced electrophilicity of the protonated carbonyl carbon facilitates nucleophilic attack by octadecanol, leading to formation of a tetrahedral intermediate that subsequently eliminates water to yield the desired ester product.

Mechanistic studies reveal that the reaction proceeds through five distinct steps: formation of the carbocation through acid protonation, nucleophilic attack by octadecanol, proton transfer to hydroxyl groups, elimination of water through π-bond formation, and final product stabilization. The concentration of water in the reaction mixture plays a critical role, as excessive water can reverse the esterification process through hydrolysis reactions. Consequently, many protocols employ azeotropic drying or molecular sieves to maintain anhydrous conditions throughout the reaction.

Alternative catalytic systems have been explored to improve reaction selectivity and reduce side product formation. Lewis acids such as aluminum chloride and titanium tetrachloride offer enhanced selectivity in certain cases, while heterogeneous catalysts provide easier product purification. The choice of catalytic system significantly impacts the reaction kinetics and product distribution, with some catalysts favoring formation of specific regioisomers or stereoisomers.

Temperature optimization studies demonstrate that reaction rates increase substantially with temperature, but excessive heating can lead to decomposition of the rhodamine chromophore or formation of unwanted side products. The optimal temperature range of 130-140°C represents a compromise between acceptable reaction rates and product stability. Reaction monitoring through thin-layer chromatography or high-performance liquid chromatography enables real-time optimization of reaction conditions.

Purification Techniques for Fluorescence-Grade Compounds

The purification of rhodamine B octadecyl ester perchlorate to fluorescence-grade quality requires sophisticated chromatographic techniques that can effectively separate the target compound from closely related impurities and unreacted starting materials. Column chromatography on silica gel represents the primary purification method, typically employing gradient elution with dichloromethane and ethanol mixtures. The optimal solvent ratios vary depending on the specific ester chain length, with octadecyl derivatives requiring 4:1 ethyl acetate:methanol mixtures for effective separation.

High-performance liquid chromatography (HPLC) purification has emerged as the gold standard for fluorescence-grade compound preparation, offering superior resolution and product purity compared to traditional column chromatography. The HPLC approach proves particularly valuable for fluorescent compounds because it avoids the UV light exposure and chemical oxidants present in polyacrylamide gel electrophoresis (PAGE) systems, which can damage fluorescent dye structures. XTerra MS C18 columns with 2.5 μm particle size provide optimal separation efficiency for rhodamine derivatives, achieving purities greater than 90% with recovery yields of 75-80%.

The HPLC purification protocol typically employs a gradient elution system using triethylammonium acetate (TEAA) buffer and acetonitrile, with detection at both 260 nm and the dye's characteristic absorption wavelength. Column temperature control at 60°C enhances separation efficiency and reduces analysis time, while injection volumes of 50 μL provide optimal loading without compromising resolution. The method successfully separates dye-labeled products from unlabeled failure sequences and excess free dye, enabling collection of highly pure target fractions.

Advanced purification strategies incorporate multiple chromatographic steps to achieve the highest possible product quality. Initial separation using 100% ethyl acetate removes the majority of impurities, followed by fine purification using isocratic elution with optimized ethyl acetate:methanol mixtures. Two successive column purifications typically yield products with purity exceeding 98% as determined by thin-layer chromatography analysis. Quality control protocols involve comprehensive characterization using proton nuclear magnetic resonance spectroscopy, mass spectrometry, and fluorescence spectroscopy to confirm structural integrity and optical properties.

Radiolabeling Approaches for Molecular Tracking Applications

Radiolabeling of rhodamine B octadecyl ester perchlorate opens new avenues for molecular tracking applications in positron emission tomography (PET) and single-photon emission computed tomography (SPECT) imaging. The development of radiolabeled rhodamine derivatives has focused primarily on fluorine-18 and iodine-123 incorporation, which provide optimal imaging characteristics and reasonable half-lives for biological studies. These radiolabeled compounds enable dual-modality imaging that combines the high spatial resolution of optical fluorescence with the quantitative capabilities and deep tissue penetration of nuclear imaging techniques.

Fluorine-18 labeling strategies have been extensively developed for rhodamine derivatives, employing both direct fluorination and prosthetic group approaches. The prosthetic group method involves synthesis of fluorine-18 labeled building blocks that are subsequently coupled to rhodamine derivatives through standard organic reactions. Four different prosthetic groups have been evaluated: 2-fluoroethyl, propyl, diethylene glycol, and triethylene glycol esters, each exhibiting distinct pharmacokinetic properties and stability profiles. The diethylene glycol ester demonstrates superior in vitro stability and optimal biodistribution characteristics, making it the preferred prosthetic group for most applications.

Copper-mediated radiofluorination (CMRF) represents an advanced labeling strategy that enables direct incorporation of fluorine-18 into aromatic systems. This approach utilizes tetrakis(pyridine)copper(II) triflate as the copper source and achieves radiochemical yields of up to 54% with molar activities exceeding 42.8 GBq/μmol. The reaction conditions require careful optimization, with temperatures of 100°C and reaction times of 20 minutes providing optimal results. Compared to other fluorescent dyes, radiolabeled rhodamines demonstrate superior radiochemical yields and specific activities.

Radioiodination approaches offer alternative labeling strategies that may provide advantages for certain applications. Copper-mediated radioiodination (CMRI) enables incorporation of various iodine isotopes, including iodine-123 for SPECT imaging, iodine-124 for PET imaging, and iodine-131 for therapeutic applications. The boronic acid precursor approach facilitates efficient radioiodination under mild conditions, achieving radiochemical yields of 54% with molar activities greater than 7.6 TBq/μmol. These radiolabeled compounds maintain excellent stability in human serum, with less than 30% degradation after two hours at 37°C.

Membrane Fusion Assays Using Self-Quenching Properties

Rhodamine B octadecyl ester perchlorate demonstrates remarkable self-quenching behavior when incorporated into membrane lipids at concentrations between 1 and 10 mole percent [31]. The fluorescence self-quenching mechanism occurs through dye-dye interactions when the probe concentration exceeds critical aggregation thresholds [5] [10]. Upon membrane fusion with unlabeled membranes, the resulting probe dilution produces a characteristic fluorescence increase that serves as a quantitative measure of fusion efficiency [31].

The self-quenching assay methodology involves incorporating rhodamine B octadecyl ester perchlorate into donor vesicles at quenching concentrations, followed by fusion with acceptor vesicles containing no fluorescent labels [6] [21]. The relief of fluorescence self-quenching provides real-time monitoring capabilities for membrane fusion processes, with excitation and emission maxima at 560 and 590 nanometers respectively [31].

ParameterValueReference
Self-quenching concentration range1-10 mole percent [31]
Excitation maximum560 nm [31]
Emission maximum590 nm [31]
Fluorescence enhancement upon fusion>200% [10]
Critical aggregation concentration14 nM [5]

Research findings demonstrate that rhodamine B octadecyl ester perchlorate undergoes potential-dependent translocation across fluid-state phospholipid bilayer membranes, with partial relief of fluorescence quenching accompanying this flip-flop mechanism [6]. Single-vesicle fusion studies utilizing this compound reveal that membrane fusion occurs within milliseconds after vesicle docking, with hemifusion characterized by sustained fluorescence increases at the fusion site [21].

The compound's effectiveness in membrane fusion assays has been validated through extensive viral fusion studies, where it provides superior sensitivity compared to alternative fluorescent probes [11]. Quantitative analysis reveals that fusion efficiency measurements using rhodamine B octadecyl ester perchlorate correlate directly with membrane lipid mixing rates, enabling precise kinetic determinations of cellular fusion processes [5].

Lipid Bilayer Heterogeneity Probing Through Fluorescence Resonance Energy Transfer Efficiency

Rhodamine B octadecyl ester perchlorate serves as an exceptional acceptor fluorophore for probing lipid bilayer heterogeneity through Fluorescence Resonance Energy Transfer efficiency measurements [18] [37]. The compound's lipophilic octadecyl chain enables preferential partitioning into specific membrane domains, allowing for detailed characterization of phase separation phenomena in complex lipid systems [5].

Fluorescence Resonance Energy Transfer studies utilizing rhodamine B octadecyl ester perchlorate demonstrate significant differences in energy transfer efficiency between ordered and disordered membrane phases [5] [18]. Research investigations reveal greater than two-fold enhancement in probe quenching levels when reconstituted in sphingomyelin-cholesterol-phosphatidylcholine ternary mixtures compared to single-component disordered membranes [5].

The spectral overlap integral between donor fluorescein derivatives and rhodamine B octadecyl ester perchlorate remains consistent across various membrane environments, indicating stable Fluorescence Resonance Energy Transfer characteristics independent of local lipid composition [5]. Quantitative analysis of energy transfer efficiency provides direct measurements of membrane domain sizes and probe partition coefficients between coexisting phases [18].

Membrane SystemFRET EfficiencyProbe Partition CoefficientDomain Characteristics
Dioleoyl phosphatidylcholine0.35 ± 0.051.0Uniform distribution
Sphingomyelin-cholesterol domains0.78 ± 0.082.4 ± 0.3Ordered phase preference
Ceramide-containing membranes0.62 ± 0.121.8 ± 0.4Intermediate ordering
Liquid ordered-liquid disordered coexistence0.45 ± 0.10VariablePhase-dependent

Advanced Fluorescence Resonance Energy Transfer methodologies employing rhodamine B octadecyl ester perchlorate enable determination of critical phase transition temperatures and phase boundary compositions in complex membrane systems [18]. The compound's photostability and consistent fluorescence properties across different lipid environments make it particularly suitable for longitudinal studies of membrane domain formation and evolution [37].

Time-resolved fluorescence measurements demonstrate that rhodamine B octadecyl ester perchlorate exhibits distinct fluorescence lifetime distributions in different membrane phases, providing additional dimensionality for membrane heterogeneity analysis [36]. These lifetime variations correlate directly with local lipid packing densities and molecular mobility characteristics within specific membrane domains [5].

Quantum Dot-Based Calibration Systems for Energy Transfer Quantification

Rhodamine B octadecyl ester perchlorate functions as a critical component in quantum dot-based calibration systems designed for precise Fluorescence Resonance Energy Transfer quantification [5] [12] [27]. The integration of quantum dot donors with rhodamine B octadecyl ester perchlorate acceptors creates highly stable energy transfer pairs with exceptional brightness and photostability characteristics [12].

Quantum dot-rhodamine B octadecyl ester perchlorate Fluorescence Resonance Energy Transfer systems demonstrate enhanced acceptor emission up to 400 percent compared to conventional dye-dye pairs [27]. The broad absorption spectrum of quantum dots provides efficient spectral overlap with rhodamine B octadecyl ester perchlorate, enabling optimal energy transfer efficiency across various excitation wavelengths [12] [27].

Calibration methodologies utilizing quantum dot-rhodamine B octadecyl ester perchlorate pairs enable precise determination of energy transfer efficiency through ratiometric fluorescence measurements [19]. The quantum dot component serves as an internal reference standard, while rhodamine B octadecyl ester perchlorate provides distance-dependent acceptor emission for quantitative analysis [5].

Quantum Dot DonorAcceptor Emission EnhancementEnergy Transfer EfficiencyFörster Radius
Cadmium telluride 520 nm285 ± 25%0.72 ± 0.064.8 ± 0.3 nm
Cadmium selenide 540 nm340 ± 30%0.81 ± 0.045.2 ± 0.4 nm
Indium phosphide 560 nm390 ± 35%0.88 ± 0.035.7 ± 0.2 nm
Core-shell structures420 ± 40%0.92 ± 0.026.1 ± 0.3 nm

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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